Manganese(2+) neoundecanoate
Description
Contextualization of Metal Carboxylates in Coordination Chemistry
Metal carboxylates are a fundamental class of coordination complexes characterized by the bonding of one or more carboxylate ligands (RCO₂⁻) to a central metal ion. wikipedia.org The versatility of the carboxylate group as a ligand is a cornerstone of its importance in coordination chemistry. It can coordinate to metal ions in several distinct modes, which influences the resulting structure and properties of the complex. wikipedia.org
The most common coordination modes include:
Monodentate (κ¹): Only one of the two oxygen atoms of the carboxylate group binds to the metal center.
Bidentate (κ²): Both oxygen atoms bind to the same metal center, forming a chelate ring. This can be symmetric or asymmetric.
Bridging: The carboxylate group links two or more metal centers. This can occur in various fashions, such as the common syn-syn, syn-anti, and anti-anti bridging modes.
Carboxylate anions are classified as "hard" ligands in the context of Hard and Soft Acids and Bases (HSAB) theory, meaning they tend to form strong coordination bonds with hard metal ions like Mn(II). wikipedia.org This robust interaction is fundamental to the construction of stable, discrete molecular cages and extended, porous structures known as metal-organic frameworks (MOFs) or coordination polymers (CPs). elsevierpure.comrsc.org The ability to tune the electronic and steric properties of the carboxylate ligand by changing the 'R' group allows for the rational design of these materials with tailored functionalities for applications in catalysis, gas storage, and separation. elsevierpure.comrsc.org
Significance of Manganese(II) Complexes in Contemporary Research
Manganese is an essential element in biological systems and its complexes are a subject of intense research due to their diverse roles and potential applications. ufl.eduorientjchem.org The manganese(II) ion, with its d⁵ electron configuration, typically forms high-spin complexes with five unpaired electrons, leading to significant paramagnetic properties. orientjchem.org This characteristic is exploited in the development of contrast agents for magnetic resonance imaging (MRI). mdpi.com
In the field of bioinorganic chemistry, manganese(II) complexes are studied as synthetic models for the active sites of manganese-containing enzymes, such as manganese superoxide (B77818) dismutase and the oxygen-evolving complex (OEC) in photosystem II. ufl.eduorientjchem.org Research in this area aims to understand the mechanisms of these vital biological processes. ufl.edu
Furthermore, manganese(II) complexes have demonstrated considerable potential in catalysis and materials science. They can act as catalysts in a variety of organic reactions and serve as precursors for creating higher nuclearity manganese clusters. orientjchem.orgufl.edu These larger clusters, often held together by oxo and carboxylate bridges, can exhibit unique magnetic phenomena, such as single-molecule magnet (SMM) behavior, where an individual molecule displays magnetic hysteresis. ufl.edu The investigation into Mn(II) coordination chemistry also extends to the development of novel materials with interesting electronic and antimicrobial properties. orientjchem.orgfrontiersin.org
Scope and Research Objectives for Manganese(2+) Neoundecanoate Investigations
The specific research objectives for this compound are primarily driven by the established importance of related manganese carboxylates. The investigations aim to elucidate its fundamental properties and explore its potential in various scientific domains.
Key research objectives include:
Synthesis and Structural Characterization: A primary goal is to develop reliable synthetic routes to produce high-purity this compound. scialert.net Subsequent detailed structural characterization, ideally through single-crystal X-ray diffraction, is crucial to understand how the bulky, branched neoundecanoate ligands coordinate to the Mn(II) center and how these molecules pack in the solid state. vulcanchem.com This structural information is fundamental to understanding its physical and chemical properties.
Investigation of Magnetic Properties: Given the d⁵ electronic configuration of Mn(II), a thorough investigation of the magnetic properties of this compound is a significant objective. This involves determining its magnetic susceptibility and exploring its potential as a building block for polynuclear clusters that could exhibit interesting magnetic behaviors. ufl.eduub.edu
Catalytic Activity Screening: Like many other metal carboxylates, this compound is a candidate for catalytic applications. Research would focus on screening its activity in various organic reactions, such as oxidation and polymerization reactions, where its solubility in nonpolar organic solvents, conferred by the long alkyl chain of the ligand, could be advantageous. ontosight.ai
Precursor for Materials Synthesis: A further objective is to explore the use of this compound as a precursor for the synthesis of manganese-based materials. For instance, its thermal decomposition could provide a route to manganese oxide nanoparticles with controlled size and morphology. researchgate.net Its potential as a component in the formation of novel coordination polymers or metal-organic frameworks is also an area of interest. e3s-conferences.org
Data Tables
Chemical Identifiers for this compound
Physicochemical Properties of the Closely Related Manganese(2+) Neodecanoate Note: Data for the specific neoundecanoate compound is not widely available. The following data is for the C10 analogue, neodecanoate, for comparative context.
Table of Compound Names
Structure
3D Structure of Parent
Properties
CAS No. |
93918-15-1 |
|---|---|
Molecular Formula |
C22H42MnO4 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
8,8-dimethylnonanoate;manganese(2+) |
InChI |
InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI Key |
YYMFMPUXXGUJSA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Manganese 2+ Neoundecanoate
Overview of Established Metal Carboxylate Synthesis Approaches
The preparation of metal carboxylates, including those of manganese, can be achieved through several well-established chemical pathways. These methods generally involve the reaction of a manganese source with neoundecanoic acid or its corresponding carboxylate salt. The most common strategies include direct reactions with the carboxylic acid, metathesis with a preformed carboxylate salt, carbonation of organometallic precursors, fusion or precipitation from solution, reactions in non-aqueous environments, and electrochemical methods. wits.ac.za Each approach offers distinct advantages regarding reaction conditions, efficiency, and applicability to different metal systems.
Direct reaction with neoundecanoic acid is a primary route for synthesizing manganese(2+) neoundecanoate. This can be accomplished through several mechanisms:
Acid-Base Reactions: This straightforward method involves reacting a basic manganese compound, such as manganese(II) hydroxide or manganese(II) carbonate, with neoundecanoic acid. The reaction neutralizes the base, forming the manganese salt, water, and in the case of carbonate, carbon dioxide. wits.ac.za For example, reacting manganese hydroxide with a carboxylic acid (RCOOH) follows the general scheme: Mn(OH)₂ + 2 RCOOH → Mn(O₂CR)₂ + 2H₂O. wits.ac.za
Protonolysis: In this approach, a manganese compound with a reactive, basic ligand, such as a metal alkyl, undergoes protonolysis with the carboxylic acid. The acidic proton of the carboxyl group cleaves the metal-ligand bond, releasing the ligand as a neutral molecule and forming the metal carboxylate. The general reaction is: LₙM-R' + RCOOH → LₙM-O₂CR + R'H. wikipedia.org
Oxidative Addition: This process involves the reaction of a low-valent manganese metal center with a carboxylic acid. wikipedia.org The reaction increases the oxidation state and coordination number of the metal. wikipedia.org The metal inserts into the O-H bond of the carboxylic acid, leading to a hydride carboxylate complex. wikipedia.orglibretexts.org The general form of this reaction is: LₙM + RCO₂H → Lₙ(H)MO₂CR. wikipedia.org Manganese-mediated reactions, often using manganese(III) acetate, can also initiate radical coupling processes with enolizable carbonyl compounds. wikipedia.org
Table 1: Synthesis Routes from Carboxylic Acids
| Method | General Reaction | Reactants | Products |
| Acid-Base | M(OH)₂ + 2RCOOH → M(O₂CR)₂ + 2H₂O | Metal Hydroxide, Carboxylic Acid | Metal Carboxylate, Water |
| Protonolysis | LₙM-R' + RCOOH → LₙM-O₂CR + R'H | Organometallic Compound, Carboxylic Acid | Metal Carboxylate, Alkane |
| Oxidative Addition | LₙM + RCO₂H → Lₙ(H)MO₂CR | Low-Valent Metal Complex, Carboxylic Acid | Metal Hydride Carboxylate |
Salt metathesis, or double displacement, is a common and effective method for preparing manganese carboxylates when the direct reaction is not feasible. wikipedia.org This technique involves the reaction of a soluble manganese salt, typically manganese(II) chloride or sulfate, with a preformed alkali metal salt of neoundecanoic acid, such as sodium neoundecanoate. wikipedia.orgresearchgate.net The reaction is typically performed in a solvent where the desired manganese carboxylate is insoluble, causing it to precipitate out of the solution, which drives the reaction to completion. wits.ac.za
A study on the synthesis of other manganese carboxylates, such as manganese laurate and stearate (B1226849), utilized a two-step process where the carboxylic acid was first reacted with sodium hydroxide in an alcoholic solution to form the sodium carboxylate. researchgate.netscialert.netscialert.net This was followed by the addition of a manganese chloride solution, leading to the precipitation of the manganese carboxylate product. researchgate.netscialert.netscialert.net The reactions were conducted at elevated temperatures (80-85°C) with vigorous stirring to ensure completion. researchgate.netscialert.net
The general equation for salt metathesis is: LₙMCl + RCO₂Na → LₙMO₂CR + NaCl. wikipedia.org
Metal carboxylates can also be synthesized through the carbonation of highly basic organometallic compounds, such as metal alkyls. wikipedia.org This reaction involves the insertion of carbon dioxide (CO₂) into the metal-carbon bond of the organometallic precursor. wikipedia.orgmdpi.com While highly effective, this method is generally reserved for specialized applications due to the sensitivity of metal alkyls to air and moisture. The development of transition metal-catalyzed carboxylation reactions using CO₂ is an area of active research, offering pathways to carboxylic acids and their derivatives under milder conditions. frontiersin.org
The general reaction scheme is: LₙMR + CO₂ → LₙMO₂CR. wikipedia.org
Beyond salt metathesis, fusion and precipitation represent two of the most common general methods for preparing metal carboxylates. wits.ac.za
Fusion Method: This method involves heating a mixture of a metal, metal oxide, hydroxide, or carbonate directly with the carboxylic acid, often without a solvent. wits.ac.za The reaction is driven by the high temperature, which facilitates the reaction and removal of volatile byproducts like water or carbon dioxide. The general reactions are:
MO + 2RCOOH → M(O₂CR)₂ + H₂O wits.ac.za
MCO₃ + 2RCOOH → M(O₂CR)₂ + H₂O + CO₂ wits.ac.za
Precipitation Method: As described in the salt metathesis section (2.1.2), this is a widely used technique. It involves mixing aqueous solutions of a water-soluble metal salt (like manganese chloride or nitrate) with a stoichiometric amount of an alkali salt of the desired carboxylic acid. wits.ac.za The insolubility of the resulting manganese carboxylate in the reaction medium causes it to precipitate. wits.ac.zanih.gov
Synthesizing this compound in non-aqueous media can be advantageous for several reasons, such as increasing the solubility of nonpolar reactants like long-chain carboxylic acids or avoiding the hydrolysis of the final product. Organic solvents are used to facilitate reactions that might be difficult in aqueous solutions. wits.ac.za For instance, the synthesis of manganese carboxylates has been reported in alcoholic solutions, which serve as the reaction medium for the formation of sodium carboxylate before the addition of the manganese salt. researchgate.netscialert.net The choice of a non-aqueous solvent is critical and depends on the solubility of the reactants and the stability of the products.
Electrochemical methods offer a modern and efficient alternative for synthesizing metal-organic compounds, including metal carboxylates. wits.ac.za This technique involves the anodic dissolution of a metal electrode (in this case, manganese) in a solution containing the carboxylic acid or its salt. wits.ac.zarsc.org As a current is applied, the manganese anode oxidizes (Mn → Mn²⁺ + 2e⁻) and releases manganese ions into the solution, which then react with the carboxylate anions present to form the desired product. rsc.org
This method allows for high-purity products and precise control over the reaction rate by adjusting the electric current. rsc.org Research into the electrochemical synthesis of manganese-based metal-organic frameworks (MOFs) has demonstrated that parameters like current density and reaction time are significant factors affecting the product yield and crystallinity. rsc.org Layered manganese dioxide films have also been synthesized via anodic electrodeposition from Mn²⁺ solutions. researchgate.net
Table 2: Summary of General Synthetic Approaches
| Synthesis Category | Description | Key Reactants |
| From Carboxylic Acids | Direct reaction of a manganese source with neoundecanoic acid. | Mn(OH)₂, MnCO₃, Mn Metal, Neoundecanoic Acid |
| From Preformed Carboxylates | Metathesis reaction between a soluble manganese salt and a neoundecanoate salt. | MnCl₂, Sodium Neoundecanoate |
| Carbonation | Insertion of CO₂ into a manganese-alkyl bond. | Mn-Alkyl, Carbon Dioxide |
| Fusion/Precipitation | High-temperature reaction without solvent or precipitation from solution. | MnO, MnCl₂, Neoundecanoic Acid, Sodium Neoundecanoate |
| Non-Aqueous Media | Synthesis conducted in organic solvents to control solubility or prevent side reactions. | Varies, depends on specific reaction |
| Electrochemical | Anodic dissolution of manganese in the presence of neoundecanoate ions. | Manganese Metal (anode), Neoundecanoic Acid/Salt |
Specific Synthesis Considerations for Manganese(II) Neoundecanoate
The synthesis of Manganese(II) neoundecanoate, like other metal carboxylates, typically involves a reaction between a manganese(II) salt and neoundecanoic acid or its corresponding salt. scialert.net A common approach is a metathesis reaction where a soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate, is reacted with the sodium or potassium salt of neoundecanoic acid. scialert.net
Ligand Design and Precursor Selection (Neoundecanoic Acid)
The selection of precursors is critical for a successful synthesis. The two primary components are the manganese source and the neoundecanoate ligand.
Manganese(II) Precursor: A variety of manganese(II) salts can be used, including chloride, acetate, or nitrate. The choice often depends on solubility in the chosen reaction solvent and the nature of the byproduct. For instance, using manganese(II) acetate can be advantageous if the acetic acid byproduct is easily removed.
Ligand Precursor (Neoundecanoic Acid): Neoundecanoic acid is a C11 carboxylic acid with a highly branched structure. This steric bulk influences the coordination chemistry and physical properties of the resulting manganese complex, such as its solubility in nonpolar solvents. The acid first needs to be deprotonated, typically by reacting it with a base like sodium hydroxide, to form the neoundecanoate anion which then coordinates to the Mn(II) ion. scialert.net In its coordination with the manganese(II) center, the carboxylate group of the neoundecanoate ligand can act as a monodentate, bidentate chelating, or bridging ligand, leading to the formation of mononuclear or polynuclear complexes. mdpi.commdpi.com
Table 1: Properties of Neoundecanoic Acid as a Ligand Precursor
| Property | Value | Significance in Synthesis |
| Chemical Formula | C11H22O2 | Determines the stoichiometry of the reaction. |
| Molar Mass | 186.29 g/mol | Used for calculating reagent quantities. |
| Structure | Branched-chain carboxylic acid | The steric hindrance affects the crystal packing and solubility of the final product. |
| Acidity (pKa) | ~5 | Typical for carboxylic acids, indicating it is readily deprotonated by common bases. |
| Solubility | Soluble in organic solvents, low solubility in water | Influences the choice of solvent for the synthesis reaction. |
Optimization of Reaction Parameters (Temperature, Solvent, Atmosphere)
Optimizing reaction parameters is crucial for maximizing yield, purity, and controlling the physical form of the final product. Key parameters include temperature, solvent, and reaction atmosphere. rsc.org
Temperature: The reaction temperature affects both the rate of reaction and the solubility of reactants and products. beilstein-journals.org Many manganese carboxylate syntheses are conducted at elevated temperatures (e.g., 80-85°C) to ensure the carboxylic acids are molten and to increase reaction kinetics. scialert.net However, excessively high temperatures must be avoided to prevent decomposition of the product or unwanted side reactions.
Solvent: The choice of solvent is critical for dissolving the precursors and facilitating the reaction. For the synthesis of manganese neoundecanoate, a solvent system that can dissolve both the polar manganese salt and the nonpolar neoundecanoic acid is often required. Alcohols or alcohol-water mixtures are commonly employed. scialert.net The solvent also plays a role in the precipitation and crystallization of the final product.
Atmosphere: Manganese(II) is susceptible to oxidation to higher oxidation states (Mn(III) or Mn(IV)), especially at elevated temperatures in the presence of oxygen. To prevent the formation of manganese oxide impurities, the synthesis is often carried out under an inert atmosphere, such as nitrogen or argon. mdpi.com
Table 2: Impact of Reaction Parameters on Synthesis
| Parameter | Effect on Reaction | Typical Conditions & Rationale |
| Temperature | Influences reaction rate, solubility of precursors, and product stability. | 50-100°C. Elevated temperatures increase reaction speed, but must be controlled to prevent decomposition. |
| Solvent | Affects solubility of reactants and facilitates product isolation. | Ethanol, methanol, or mixed aqueous-organic systems to accommodate both polar and nonpolar reactants. |
| Atmosphere | Prevents oxidation of Mn(II) to higher oxidation states. | Inert (N2, Ar). Essential for maintaining the purity of the Mn(II) complex. |
| Reaction Time | Determines the completeness of the reaction. | 1-4 hours. Monitored to ensure the reaction goes to completion for maximum yield. |
| pH | Controls the deprotonation of the carboxylic acid. | Neutral to slightly basic. Ensures the neoundecanoic acid is in its anionic form to coordinate with Mn(II). |
Green Chemistry Approaches in Neoundecanoate Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. rsc.org This involves considering alternative solvents, improving energy efficiency, and minimizing waste.
Benign Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO2 can significantly reduce the process's environmental footprint.
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can shorten reaction times from hours to minutes, thereby saving energy. beilstein-journals.org Electrochemical synthesis is another green approach where a manganese anode is sacrificially oxidized in the presence of the ligand, often requiring less energy than conventional thermal methods. rsc.org
Atom Economy: Designing the synthesis to maximize the incorporation of all starting materials into the final product minimizes waste. Direct reaction between a manganese salt and neoundecanoic acid, where the only byproduct might be a simple salt or water, can be highly atom-economical.
Bio-based Precursors: Investigating the use of bio-derived neoundecanoic acid or manganese salts recovered from waste streams, such as spent batteries, aligns with the principles of a circular economy. mdpi.comscientificarchives.com
Purification and Isolation Techniques
After the synthesis reaction is complete, the this compound must be isolated and purified from the reaction mixture. This typically involves separating the solid product from the liquid phase and washing it to remove unreacted starting materials, byproducts, and residual solvent.
Common techniques for isolation and purification include:
Precipitation and Filtration: The product, often being insoluble in the reaction medium, can be isolated by filtration. Cooling the reaction mixture can sometimes be used to induce further precipitation and maximize the recovered yield.
Washing: The isolated solid is typically washed with appropriate solvents. For instance, it may be washed with water to remove inorganic salt byproducts and then with a nonpolar solvent like hexane to remove any excess unreacted neoundecanoic acid.
Centrifugation: As an alternative to filtration, centrifugation can be used to separate the solid product from the liquid phase, particularly for fine particles that may be difficult to filter. mdpi.com
Drying: The purified product is dried to remove any remaining solvent. This is often done under vacuum at a mild temperature to prevent thermal decomposition.
The purity of the final product can be assessed using various analytical techniques, such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the coordination of the carboxylate group to the manganese ion, and elemental analysis to verify the stoichiometric composition.
Ligand Coordination Modes and Geometries
The interaction between the neoundecanoate ligand and the manganese(II) center can be understood through the various ways the carboxylate group binds to the metal ion and the resulting molecular geometries.
The carboxylate group of the neoundecanoate ligand is a versatile coordinating agent, capable of adopting several binding modes with the manganese(II) center. These modes include monodentate, bidentate (chelating), and bridging coordinations.
Monodentate: In this mode, only one of the oxygen atoms of the carboxylate group directly bonds to a single manganese(II) ion. This type of interaction is common in manganese(II) carboxylate complexes, particularly when other ligands are present or when steric hindrance from the bulky neoundecanoate itself favors a less crowded coordination sphere. nih.govnih.gov The difference in the asymmetric and symmetric stretching frequencies of the carboxylate group in infrared spectroscopy can suggest a monodentate ligation. nih.gov
Bidentate (Chelating): Here, both oxygen atoms of the same carboxylate group bind to a single manganese(II) center, forming a chelate ring. While this mode is known for carboxylates, its occurrence with the sterically demanding neoundecanoate ligand may be less frequent compared to smaller carboxylates. nih.govmdpi.com The energy difference between monodentate and bidentate coordination can be small and influenced by other interactions within the complex. nih.gov
Bridging: This is a very common coordination mode for carboxylates in polynuclear manganese complexes. cmu.edunih.gov The carboxylate group can bridge two manganese(II) centers in a syn-syn, syn-anti, or anti-anti conformation. This bridging often leads to the formation of dinuclear or polynuclear structures, influencing the magnetic properties of the compound. cmu.edunih.govrsc.orgnih.gov In some documented manganese complexes, adjacent Mn(II) centers are doubly bridged by carboxylate groups to form infinite chain structures. cmu.edu
| Binding Mode | Description | Structural Implication |
| Monodentate | One oxygen atom binds to one Mn(II) ion. | Can lead to lower coordination numbers or accommodate other ligands. |
| Bidentate | Both oxygen atoms bind to one Mn(II) ion. | Forms a chelate ring, potentially increasing stability. |
| Bridging | Carboxylate group links two Mn(II) ions. | Leads to the formation of polynuclear clusters and coordination polymers. |
The neoundecanoate ligand, being the conjugate base of neoundecanoic acid, possesses distinct steric and electronic characteristics that significantly influence its coordination chemistry with manganese(II). Neoundecanoic acid is a carboxylic acid with a highly branched ten-carbon chain attached to the carboxyl group.
Steric Effects: The bulky, branched alkyl group of the neoundecanoate ligand imposes considerable steric hindrance around the manganese(II) center. This steric bulk can influence the coordination number of the metal ion, often preventing the formation of highly crowded coordination spheres. nih.govrsc.org It may also favor certain coordination modes over others; for instance, the steric clash between multiple neoundecanoate ligands might favor monodentate or bridging coordination over bidentate chelation to minimize repulsion. uniupo.it
The Manganese(II) ion is known for its flexible coordination environment, readily adopting various coordination numbers and geometries. nih.gov This flexibility is a consequence of its d5 electronic configuration, which does not confer a strong preference for any particular geometry due to the absence of ligand field stabilization energy in the high-spin state. uniupo.it
Common coordination geometries for Mn(II) include:
Octahedral: A coordination number of six is very common for Mn(II), resulting in a distorted octahedral geometry. nih.govacs.orgnih.govmdpi.com This is one of the most frequently observed geometries in manganese(II) complexes with various ligands. nih.govmdpi.com
Heptacoordinated: Coordination numbers of seven are also frequently observed for Mn(II). researchgate.net The geometry for a seven-coordinate complex can be described as a distorted capped trigonal prism or a pentagonal bipyramid. researchgate.netresearchgate.net
Octacoordinated: Eight-coordinate Mn(II) complexes are also known, often adopting a distorted dodecahedral geometry. researchgate.netacs.org
The specific coordination geometry adopted by this compound will depend on the interplay between the steric bulk of the ligand, the nature of any co-ligands (such as water or other solvents), and the packing forces in the solid state. Given the steric hindrance of the neoundecanoate ligand, lower coordination numbers might be expected, but the flexibility of the Mn(II) ion allows for a range of possibilities.
Electronic Structure and Spin State Analysis
The electronic properties of this compound are central to its chemical behavior and are primarily defined by the d-electron configuration of the manganese(II) ion.
The manganese(II) ion has an electronic configuration of [Ar] 3d⁵. youtube.comlibretexts.orgyoutube.com In the vast majority of its complexes, including those with carboxylate ligands, Mn(II) adopts a high-spin configuration. researchgate.netmdpi.comnih.govsemanticscholar.orgfu-berlin.deresearchgate.net This results in five unpaired electrons, one in each of the five d-orbitals (t₂g³ eg² in an octahedral field). libretexts.orgresearchgate.net
The preference for the high-spin state is due to two main factors:
Exchange Energy: The half-filled d-shell is a particularly stable arrangement due to the large exchange energy, which is a quantum mechanical effect that stabilizes systems with parallel spins. researchgate.net
Pairing Energy: The energy required to pair two electrons in the same d-orbital (the pairing energy) is significantly high for Mn(II). mdpi.comsemanticscholar.org Carboxylate ligands like neoundecanoate create a relatively weak ligand field, and the energy splitting between the d-orbitals (Δo) is not large enough to overcome the high pairing energy. mdpi.com
Consequently, it is energetically more favorable for the electrons to occupy all five d-orbitals individually with parallel spins rather than pairing up in the lower energy orbitals. This high-spin d⁵ configuration results in a ground state term symbol of ⁶S. libretexts.org
The interaction between the neoundecanoate ligands and the d-orbitals of the Mn(II) ion leads to a splitting of the d-orbital energies, a phenomenon described by ligand field theory. mdpi.com For a high-spin d⁵ ion in an octahedral or distorted octahedral field, all d-d electronic transitions are spin-forbidden . umb.edusydney.edu.au This is because any excitation of an electron from a lower energy d-orbital to a higher energy one would necessitate a change in its spin state to avoid violating the Pauli exclusion principle, as all orbitals are already singly occupied by electrons with parallel spins.
As a result of this spin-forbidden nature, the d-d absorption bands in the UV-Vis spectra of high-spin Mn(II) complexes are typically very weak and have low molar absorptivity. umb.edusydney.edu.au These transitions may be observed but are often obscured by more intense charge-transfer bands. sydney.edu.auekb.egcore.ac.uk Ligand-to-metal charge transfer (LMCT) bands, where an electron is transferred from a ligand-based orbital to a metal-based orbital, are generally found in the ultraviolet region for Mn(II) complexes due to the relatively low positive charge of the metal center. sydney.edu.au The exact energies of these transitions are influenced by the nature of the ligand field generated by the neoundecanoate and any other coordinated ligands. nih.gov
Comprehensive Spectroscopic and Analytical Characterization
Vibrational Spectroscopy for Ligand-Metal Interactions
Vibrational spectroscopy is a powerful tool for defining the coordination mode of the carboxylate ligand to the manganese center. The frequencies of the carboxylate stretching modes are particularly sensitive to the nature of the metal-ion interaction.
FTIR spectroscopy is instrumental in characterizing the coordination of the neoundecanoate ligand to the manganese(II) ion. The most diagnostic spectral region involves the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. The free neoundecanoic acid exhibits a characteristic C=O stretching band around 1700-1750 cm⁻¹, which disappears upon deprotonation and coordination to the Mn(II) ion. In its place, the two distinct carboxylate stretching bands appear.
The separation between the asymmetric and symmetric stretching frequencies, denoted as Δν (Δν = νₐₛ - νₛ), is a critical parameter for inferring the coordination mode of the carboxylate ligand.
Monodentate Coordination: A large separation (Δν > 200 cm⁻¹) suggests a monodentate coordination mode, where only one oxygen atom of the carboxylate group binds to the metal center.
Bidentate Chelation: A smaller separation (Δν < 110 cm⁻¹) is indicative of a bidentate chelating mode, where both oxygen atoms coordinate to the same metal ion.
Bidentate Bridging: An intermediate separation (Δν ≈ 140-200 cm⁻¹) typically corresponds to a bridging coordination mode, where the carboxylate ligand links two different metal centers. acs.orgacs.org
For manganese(II) carboxylate complexes, these bands are typically observed in the ranges of 1520-1630 cm⁻¹ for νₐₛ(COO⁻) and 1380-1450 cm⁻¹ for νₛ(COO⁻). nih.gov Additionally, vibrations corresponding to the Mn-O bond are expected to appear in the far-infrared region, typically below 600 cm⁻¹. scientificarchives.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| Asymmetric Carboxylate Stretch (νₐₛ(COO⁻)) | 1520 - 1630 | Sensitive to coordination environment. |
| Symmetric Carboxylate Stretch (νₛ(COO⁻)) | 1380 - 1450 | Sensitive to coordination environment. |
| Frequency Separation (Δν) | 100 - 250 | Indicates coordination mode (monodentate, bidentate, bridging). acs.org |
| Mn-O Stretch | < 600 | Directly probes the metal-ligand bond. scientificarchives.com |
Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of Manganese(2+) neoundecanoate. While the carboxylate stretching modes are also active in Raman, they are often weaker than in the infrared spectrum. However, Raman spectroscopy is particularly effective for observing the vibrations of the non-polar hydrocarbon backbone of the neoundecanoate ligand. The C-C and C-H vibrational modes in the 800-1500 cm⁻¹ "fingerprint" region provide a unique spectral signature for the ligand structure.
Furthermore, the symmetric Mn-O stretching vibration, which can be weak in the FTIR spectrum, often gives rise to a strong and readily identifiable band in the Raman spectrum, typically found in the 400-600 cm⁻¹ region. nih.govrruff.info This allows for a more complete vibrational analysis of the metal-ligand interaction. The low-frequency region (< 400 cm⁻¹) can also reveal information about lattice vibrations and collective modes of the complex. nih.gov
Electronic Spectroscopy for d-d Transitions and Charge Transfer
Electronic spectroscopy probes the electronic structure of the manganese(II) center, providing information on d-orbital energies and the spin state of the complex.
The Manganese(II) ion has a d⁵ electronic configuration. In the presence of the weak-field neoundecanoate ligand, a high-spin state (S = 5/2) is expected. For a high-spin d⁵ ion in an octahedral or pseudo-octahedral environment, all d-d electronic transitions are spin-forbidden. The ground state is the sextet ⁶A₁g, and all excited states have a different spin multiplicity (quartet, ⁴G, or doublet, ²I).
As a consequence of this spin-forbidden nature, the d-d absorption bands for Mn(II) complexes are characteristically very weak, with molar absorptivity (ε) values typically less than 1 L mol⁻¹ cm⁻¹. docbrown.info These weak transitions can be difficult to observe but may appear as a series of low-intensity bands in the visible region of the spectrum. The primary spin-forbidden transitions from the ⁶A₁ ground state are to the ⁴T₁g(G), ⁴T₂g(G), and the degenerate ⁴A₁g(G) and ⁴Eg(G) states. More intense charge-transfer bands, involving electron transfer between the metal and the ligand, may be observed in the ultraviolet region. researchgate.net
| Transition (from ⁶A₁) | Typical λₘₐₓ (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Appearance |
|---|---|---|---|
| ⁶A₁ → ⁴T₁ | ~530 | < 0.1 | Very weak |
| ⁶A₁ → ⁴T₂ | ~405 | < 0.1 | Very weak |
| ⁶A₁ → ⁴E, ⁴A₁ | ~360 | < 0.1 | Very weak |
| Ligand-to-Metal Charge Transfer (LMCT) | < 300 | > 1000 | Strong |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for characterizing paramagnetic species like high-spin Mn(II). The spectrum of a magnetically dilute Mn(II) complex is dominated by the interaction of the unpaired electron spins with the manganese nucleus (⁵⁵Mn), which has a nuclear spin of I = 5/2.
This interaction, known as hyperfine coupling, splits the main ESR signal into a characteristic pattern of six equally spaced lines (2I + 1 = 2(5/2) + 1 = 6). nih.govumich.edu The spectrum for an isotropic Mn(II) complex, such as one tumbling rapidly in a non-coordinating solvent, is defined by two key parameters: the g-value and the isotropic hyperfine coupling constant (Aᵢₛₒ).
For high-spin d⁵ systems, the g-value is typically very close to that of the free electron (gₑ ≈ 2.0023), reflecting the near-spherical symmetry of the electron distribution. researchgate.net The Aᵢₛₒ value provides information about the covalency of the Mn-ligand bond; a more covalent interaction generally leads to a smaller Aᵢₛₒ value. nih.gov For Mn(II) coordinated to oxygen donor ligands like carboxylates, Aᵢₛₒ values are typically in the range of 85-95 G (Gauss). nih.gov
| ESR/EPR Parameter | Expected Value for Mn(II)-Neoundecanoate | Interpretation |
|---|---|---|
| Spectral Pattern | Six main hyperfine lines | Confirms presence of Mn(II) (I=5/2 nucleus). umich.edu |
| g-value (isotropic) | ~2.00 | Characteristic of a high-spin d⁵ system with minimal orbital contribution. researchgate.net |
| Hyperfine Coupling Constant (Aᵢₛₒ) | 85 - 95 G | Indicates the degree of covalency in the Mn-O bond. nih.govnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The application of standard ¹H and ¹³C NMR spectroscopy for the direct characterization of this compound is severely limited by the paramagnetic nature of the Mn(II) ion. High-spin d⁵ manganese(II) is known to have a long electronic spin relaxation time. illinois.edu This property makes it a very efficient agent for promoting the relaxation of nearby atomic nuclei.
This rapid, manganese-induced nuclear relaxation leads to extreme broadening of the NMR signals of the neoundecanoate ligand. aip.org The resonance peaks for protons and carbons, particularly those closest to the paramagnetic center, become so broad that they are often indistinguishable from the baseline noise. illinois.edu Consequently, it is generally not feasible to obtain a well-resolved, high-resolution NMR spectrum of the compound itself.
However, this powerful relaxation effect can be exploited in other ways. The phenomenon, known as Paramagnetic Relaxation Enhancement (PRE), is used to gain structural information in complex systems. nih.gov For instance, Mn(II) complexes can be used as paramagnetic probes where the extent of line broadening induced in the NMR spectrum of another molecule can provide distance information relative to the manganese center. nih.govresearchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₂₀H₃₈MnO₄, corresponding to a molecular weight of approximately 397.5 g/mol . nih.gov
In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion [Mn(C₁₀H₁₉O₂)₂]⁺˙ would be expected. However, metal carboxylates often undergo fragmentation in the ion source. Based on studies of similar manganese carboxylates, a likely fragmentation pathway involves the initial loss of a ligand radical or decarboxylation. rsc.org
A plausible fragmentation pathway would include:
Loss of a neoundecanoate radical: The initial ion fragments to lose one of the neoundecanoate ligands as a radical (•C₁₀H₁₉O₂), resulting in a [Mn(C₁₀H₁₉O₂)]⁺ fragment.
Decarboxylation: The loss of carbon dioxide (CO₂) is a common fragmentation pathway for carboxylates. This could occur from the molecular ion or subsequent fragments. A study on the thermal decomposition of a similar manganese carboxylate coupled with mass spectrometry confirmed that decarboxylation, identified by a fragment at m/z = 44 (CO₂⁺), is a primary decomposition step. rsc.org
Alkyl Chain Fragmentation: Subsequent fragmentation would involve the cleavage of the alkyl chain of the neoundecanoate ligand.
| Proposed Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [Mn(C₁₀H₁₉O₂)₂]⁺˙ | C₂₀H₃₈MnO₄ | 397.2 | Molecular Ion (M⁺˙) |
| [Mn(C₁₀H₁₉O₂)]⁺ | C₁₀H₁₉MnO₂ | 226.1 | Loss of one neoundecanoate radical from M⁺˙ |
| [C₁₀H₁₉O₂]⁻ | C₁₀H₁₉O₂ | 171.1 | Neoundecanoate anion (in negative ion mode) |
| [CO₂]⁺˙ | CO₂ | 44.0 | Fragment from decarboxylation rsc.org |
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids.
Structural studies of related Mn(II) carboxylates consistently show that the Mn(II) ion typically adopts a distorted octahedral coordination geometry. acs.orgacs.org The coordination sphere is generally composed of oxygen atoms from the carboxylate groups of the neoundecanoate ligands and potentially solvent molecules (like water) if present during crystallization. acs.org The carboxylate ligands can coordinate to the manganese center in several modes:
Monodentate: One oxygen atom binds to the metal center.
Bidentate Chelate: Both oxygen atoms of a single carboxylate group bind to the same metal center.
Bidentate Bridging: The two oxygen atoms of a carboxylate group bind to two different metal centers, often leading to the formation of dinuclear, polynuclear, or polymeric structures like metal-organic frameworks (MOFs). acs.orgufl.edu
Based on these precedents, this compound is likely to form a coordination polymer in the solid state, with bridging neoundecanoate ligands linking the Mn(II) centers.
| Parameter | Expected Value / Feature | Reference Compound(s) |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | [Mn(quinoline-2-carboxylate)₂(H₂O)₂] acs.orgacs.org |
| Mn-O Bond Lengths | ~2.1 - 2.4 Å | Various Mn(II) carboxylates acs.org |
| Ligand Coordination | Monodentate, Bidentate Chelate, or Bidentate Bridging | Various Mn(II) carboxylates acs.orgresearchgate.net |
| Crystal Structure | Mononuclear, Polynuclear, or 3D Framework | [Mn(quinoline-2-carboxylate)₂(H₂O)₂] acs.orgacs.org |
Conversely, if the material is amorphous, its PXRD pattern would show one or more broad, diffuse halos instead of sharp peaks. The technique is also invaluable for quality control, allowing for the detection of crystalline impurities, as each crystalline phase will produce its own distinct set of diffraction peaks. uitm.edu.my While the specific PXRD pattern for this compound is not published, analysis of manganese oxides and other compounds demonstrates how PXRD is used to confirm phase purity and determine the degree of crystallinity in manganese-containing materials. uitm.edu.myrsc.org
Thermal Analysis for Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of materials.
A study of long-chain manganese carboxylates (laurate C₁₂, palmitate C₁₆, and stearate (B1226849) C₁₈) provides a strong model for the expected thermal behavior of this compound (a branched C₁₁ carboxylate). scialert.net TGA measures the change in mass of a sample as a function of temperature. For manganese carboxylates, TGA curves show a single-step degradation process corresponding to the decomposition of the organic ligands. scialert.net The onset temperature of decomposition is a measure of thermal stability. For manganese laurate, which is structurally similar to neoundecanoate, decomposition begins at 287.35°C. scialert.net It is expected that this compound would exhibit similar thermal stability.
The decomposition products upon heating in air are expected to be manganese oxides, along with carbon dioxide and carbon monoxide from the combustion of the organic ligand. prisco.com DSC, which measures the heat flow associated with thermal transitions, would show endothermic peaks for melting and exothermic peaks for the decomposition process.
| Compound | Onset of Melting (°C) | Onset of Decomposition (°C) | Key Feature |
|---|---|---|---|
| Manganese Laurate (C₁₂) | 104.95 | 287.35 | Single-step degradation scialert.net |
| Manganese Palmitate (C₁₆) | 111.27 | 303.69 | Stability increases with chain length scialert.net |
| Manganese Stearate (C₁₈) | 114.69 | 312.82 | Stability increases with chain length scialert.net |
| This compound (C₁₁) | Not Reported | ~280-300 (Predicted) | Expected single-step degradation |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of materials. mdpi.com It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com For manganese compounds, TGA reveals distinct stages of decomposition, often involving the loss of water molecules followed by the breakdown of the organic ligand and subsequent conversion to manganese oxides.
In a typical TGA experiment, the sample is heated at a constant rate, and the resulting mass loss is plotted against temperature. mdpi.com The analysis of manganese carboxylates, such as this compound, would be expected to show an initial mass loss corresponding to the removal of any coordinated or lattice water molecules. As the temperature increases, a significant mass loss occurs due to the decomposition of the neoundecanoate ligand. The final residual product is typically a stable manganese oxide, such as Mn₂O₃ or Mn₃O₄, the formation of which can be confirmed by the percentage of mass remaining at the end of the analysis. For instance, studies on the thermal decomposition of MnSO₄ show its conversion to Mn₂O₃ and then Mn₃O₄ at higher temperatures. sdu.dk
Table 1: Representative TGA Decomposition Stages for Manganese Compounds
| Temperature Range (°C) | Event | Mass Loss (%) |
| 100 - 200 | Loss of Water of Hydration | Varies |
| 200 - 500 | Decomposition of Organic Ligand | Varies |
| > 500 | Formation of Manganese Oxide | Varies |
Note: This table represents typical decomposition behavior for manganese carboxylates and is for illustrative purposes. Actual values for this compound would require experimental data.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is widely used to study thermal transitions such as melting, crystallization, and glass transitions. nih.govmdpi.com
For this compound, DSC can provide valuable information on its phase behavior and can be used to monitor its role in chemical reactions. For example, manganese neodecanoate is known to act as a catalyst in polymerization reactions. DSC can be employed to study the kinetics of such curing processes by monitoring the exothermic heat flow associated with the reaction. The resulting thermogram can reveal the onset temperature of the reaction, the peak exothermic temperature, and the total heat of reaction (enthalpy), providing insights into the catalytic efficiency of the compound. The technique is sensitive enough to distinguish between different phases of a material and to detect subtle changes in heat capacity. nih.govmdpi.com
Table 2: Illustrative DSC Parameters for a Catalyzed Reaction
| Parameter | Description | Typical Value (°C or J/g) |
| Onset Temperature (T_onset) | The temperature at which the thermal event begins. | Varies |
| Peak Temperature (T_peak) | The temperature at which the rate of the event is maximum. | Varies |
| Enthalpy of Reaction (ΔH) | The total heat absorbed or released during the event. | Varies |
Note: This table illustrates the type of data obtained from a DSC experiment on a reaction catalyzed by a manganese compound. Specific values depend on the reaction conditions.
Advanced Microscopy Techniques
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. mdpi.commdpi.com It functions by scanning a sharp tip, located at the end of a cantilever, over the sample surface. azooptics.com The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the surface image. azooptics.com
AFM is a powerful tool for characterizing the surface morphology of this compound films or deposits. It can reveal details about surface roughness, grain size, and the presence of any ordered structures or defects. nih.gov The technique is not limited to imaging; it can also probe local mechanical properties like adhesion and elasticity. mdpi.com For instance, AFM has been used to study the microtopography of newly formed hydrous manganese dioxide, revealing a perforated sheet-like structure with spherical particles, which contributes to its large surface area and adsorption capacity. nih.gov Such analysis of this compound could provide insights into how it forms films and interacts with substrates, which is crucial for its applications in coatings and catalysis.
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. nih.gov An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM offers significantly higher resolution than light microscopy and can reveal fine details about the size, shape, and internal structure of materials at the nanoscale. nih.govmdpi.com
In the context of this compound, TEM would be invaluable for characterizing any resulting nanoparticles or nanostructures. nih.gov For example, if the compound is used as a precursor to synthesize manganese oxide nanoparticles, TEM can be used to visualize the morphology of these particles, such as nanorods or flower-like structures. researchgate.net It allows for the direct measurement of particle dimensions and the observation of their crystal lattice, providing crucial information for understanding the material's properties and performance in various applications. weizmann.ac.il
Elemental Analysis and Molar Conductance
Elemental analysis and molar conductance are fundamental techniques for the characterization of coordination compounds. Elemental analysis determines the percentage composition of elements (such as carbon, hydrogen, and manganese) in a compound. This data is crucial for confirming the empirical formula of the synthesized this compound and ensuring its purity. The experimentally determined percentages are compared with the calculated theoretical values to verify the stoichiometry of the complex.
Molar conductance (Λ_M) measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a particular solvent. The measurement involves dissolving the complex in a suitable solvent, typically at a 10⁻³ M concentration, and measuring the electrical conductance of the solution. researchgate.net The magnitude of the molar conductance value indicates the number of ions present in the solution. For manganese(2+) complexes, low molar conductance values in solvents like DMF or DMSO are indicative of a non-electrolytic nature, suggesting that the ligands are not displaced by solvent molecules and the complex remains neutral in solution. researchgate.netscirp.org
Table 3: Representative Elemental Analysis and Molar Conductance Data for a Mn(II) Complex
| Compound | C (%) Found (Calc.) | H (%) Found (Calc.) | N (%) Found (Calc.) | Mn (%) Found (Calc.) | Molar Conductance (Λ_M) Ω⁻¹ cm² mol⁻¹ (in DMF) | Nature |
| Illustrative Mn(II) Complex | 58.10 (58.21) | 6.25 (6.33) | 4.80 (4.88) | 9.50 (9.56) | 10.5 | Non-electrolyte |
Note: This table presents hypothetical data for a generic Mn(II) complex to illustrate the principles of elemental analysis and molar conductance. researchgate.netscirp.orgresearchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. However, specific DFT studies focused on Manganese(2+) neoundecanoate are not found in the surveyed literature.
Geometry Optimization and Electronic Structure Calculations
Geometry optimization is a fundamental DFT calculation that determines the lowest energy, most stable three-dimensional arrangement of atoms in a molecule. The output provides key structural parameters such as bond lengths and angles. Electronic structure calculations describe the distribution of electrons within this optimized geometry. For this compound, specific optimized structural parameters and detailed electronic structure analyses derived from DFT calculations are not publicly available.
HOMO-LUMO Energy Gap Analysis
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter obtained from electronic structure calculations. This "HOMO-LUMO gap" provides insights into a molecule's chemical reactivity, stability, and electronic properties. A smaller gap generally suggests higher reactivity. No specific data on the HOMO-LUMO energy gap for this compound could be located in scientific databases.
Spin and Charge Density Distributions
For a paramagnetic species like Manganese(2+), DFT can map the distribution of electron spin and charge throughout the molecule. This reveals how the unpaired electrons on the manganese ion interact with the neoundecanoate ligands and provides insight into the magnetic properties and bonding characteristics of the complex. Published studies detailing the spin and charge density distributions for this compound were not found.
Spectroscopic Parameter Prediction (e.g., Hyperfine Couplings)
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental results to validate the computational model. For manganese complexes, predicting the hyperfine coupling constants for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy is a common application. There is no available research that presents predicted spectroscopic parameters for this compound.
Chemical Reactivity and Stability Assessments
By analyzing various electronic parameters derived from DFT, such as the HOMO-LUMO gap and electrostatic potential maps, researchers can assess the potential reactivity and thermodynamic stability of a compound. Such specific assessments for this compound are absent from the current body of scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. It allows researchers to study the dynamic behavior of a system over time, providing insights into conformational changes, solvent interactions, and transport properties. A search for MD simulation studies focusing on the dynamic behavior of this compound yielded no results.
Quantum Chemical Modeling of Reaction Pathways
For a compound like this compound, which could potentially act as a catalyst in oxidation or polymerization reactions, quantum chemical modeling would aim to:
Identify Intermediates and Transition States: The core of mechanistic studies is the identification of transient intermediates and the transition states that connect them. For manganese-catalyzed reactions, this often involves species with different oxidation states of manganese. For instance, in oxidation reactions, high-valent manganese-oxo species are frequently proposed as key intermediates.
Calculate Reaction Energetics: By calculating the Gibbs free energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed. The energy barriers associated with the transition states are crucial in determining the reaction kinetics. Mechanistic studies on manganese-catalyzed C-H functionalization have often used DFT calculations to postulate reaction pathways, for example, involving the generation of an oxomanganese(V) complex followed by hydrogen abstraction from the substrate. nih.gov
Elucidate Reaction Mechanisms: Based on the computed energy profiles, the preferred reaction mechanism can be determined. For instance, in the context of oxidation reactions catalyzed by manganese complexes, computational studies help differentiate between pathways like oxygen-atom-transfer and hydrogen-atom-abstraction. nih.gov
A hypothetical reaction pathway for a catalytic cycle involving this compound could be modeled to understand substrate activation, bond formation, and catalyst regeneration steps. The neoundecanoate ligand itself could play a role in modulating the reactivity of the manganese center, a factor that can be systematically investigated through computational modifications of the ligand structure.
Below is an illustrative data table representing typical energetic data that would be generated from a DFT study of a hypothetical reaction step catalyzed by a manganese complex.
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Mn(II) complex + Substrate | 0.0 |
| Pre-reaction Complex | Substrate coordinated to Mn(II) | -5.2 |
| Transition State 1 (TS1) | C-H bond activation | +15.8 |
| Intermediate 1 | Alkyl radical + Mn(III)-OH | +2.1 |
| Transition State 2 (TS2) | Radical rebound | +8.5 |
| Product Complex | Product coordinated to Mn(II) | -20.3 |
| Products | Mn(II) complex + Product | -18.7 |
Catalytic Applications and Mechanistic Studies6.1. Manganese 2+ Neoundecanoate As a Homogeneous Catalyst6.1.1. Oxidation Reactions E.g., Alkane Oxidation, Sulfide Oxidation 6.1.2. Carbon Carbon Bond Formation Reactions E.g., Hydroarylation, Hydroalkenylation 6.1.3. Oxygen Evolution Catalysis6.2. Heterogeneous Catalysis Derived from Manganese 2+ Neoundecanoate Precursors6.3. Mechanistic Elucidation of Catalytic Cycles6.3.1. Intermediate Species Identification
Mechanistic Elucidation of Catalytic Cycles
Rate-Determining Steps and Kinetic Isotope Effects
Elucidating the rate-determining step (RDS) is fundamental to understanding any catalytic cycle, as it identifies the kinetic bottleneck of the reaction. For catalytic processes involving this compound, the identification of the RDS often involves studying the kinetic isotope effect (KIE). The KIE is a phenomenon where substituting an atom with one of its heavier isotopes at a position involved in bond breaking or formation during the RDS leads to a change in the reaction rate.
While specific KIE studies directly on this compound are not extensively documented in publicly available literature, general principles of manganese catalysis can provide insights. For instance, in oxidation reactions catalyzed by manganese complexes, the abstraction of a hydrogen atom from the substrate is frequently the rate-limiting step. In such cases, replacing a hydrogen atom with a deuterium atom at the reactive site would result in a primary kinetic isotope effect (kH/kD > 1), indicating that the C-H bond is broken in the RDS. The magnitude of the KIE can further elucidate the nature of the transition state.
Role of Manganese Oxidation States in Catalysis
The catalytic activity of manganese compounds is intrinsically linked to the accessibility of multiple oxidation states, primarily Mn(II), Mn(III), and Mn(IV). Although the catalyst is introduced as this compound, the active catalytic species may involve higher oxidation states that are generated in situ.
In many manganese-catalyzed oxidation reactions, the catalytic cycle is proposed to involve the following general steps:
Activation of the Mn(II) precatalyst: The initial Mn(II) complex reacts with an oxidant to form a higher-valent manganese-oxo or manganese-hydroxo species, such as Mn(III) or Mn(IV).
Substrate Oxidation: This high-valent species then acts as the primary oxidant, for example, by abstracting a hydrogen atom from or transferring an oxygen atom to the substrate.
Regeneration of the Catalyst: After the substrate has been oxidized, the manganese center is reduced back to a lower oxidation state, often Mn(II), thus completing the catalytic cycle.
Theoretical Validation of Catalytic Mechanisms (DFT)
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of transition metal-catalyzed reactions at a molecular level. For manganese-catalyzed reactions, DFT calculations can be employed to:
Determine the geometries of reactants, intermediates, and transition states.
Calculate the energies of these species to map out the potential energy surface of the reaction.
Identify the lowest energy reaction pathway and corroborate experimentally proposed mechanisms.
Provide insights into the electronic structure of key intermediates and explain the role of different oxidation states.
Structure-Activity Relationships in Catalysis
The relationship between the structure of a catalyst and its activity is a cornerstone of catalyst design. For this compound, key structural features that are expected to influence its catalytic performance include:
The Nature of the Carboxylate Ligand: The neoundecanoate ligand, with its bulky and branched alkyl group, influences the steric environment around the manganese center. This can affect substrate accessibility and selectivity. The electronic properties of the ligand also modulate the reactivity of the manganese ion.
Aggregation State: In solution, metal carboxylates can exist as monomers, dimers, or higher-order aggregates. The aggregation state can significantly impact the catalytic activity, as it determines the number of available coordination sites and the proximity of multiple metal centers, which can be important for certain multi-electron reactions.
Coordination of Solvents or Additives: The coordination of solvent molecules or other additives to the manganese center can alter its electronic and steric properties, thereby influencing its catalytic behavior.
Systematic studies that vary the structure of the carboxylate ligand or the reaction conditions can help to establish clear structure-activity relationships, paving the way for the rational design of improved manganese-based catalysts.
Manganese 2+ Neoundecanoate As a Precursor for Advanced Materials
Synthesis of Manganese-Based Metal Oxides
The synthesis of manganese-based metal oxides involves various chemical routes using different manganese precursors. The final oxide product, such as MnO, MnO₂, Mn₂O₃, or Mn₃O₄, depends significantly on the chosen precursor and reaction conditions. rsc.org
Commonly used precursors and methods include:
Thermal Decomposition : This method utilizes precursors like manganese acetate [Mn(CO₂CH₃)₂] which, when heated in a reaction mixture, decomposes to form monodispersed MnO nanocrystals. nih.gov
Hydrothermal/Solvothermal Methods : These techniques involve heating a solution of a manganese salt, such as manganese chloride (MnCl₂), in a sealed vessel to produce crystalline manganese oxides like α- and β-MnO₂ nanowires. nih.gov
Reduction of Potassium Permanganate (KMnO₄) : As a strong oxidant, KMnO₄ can react with various reducing agents in aqueous solutions at room temperature to generate different forms of MnO₂ nanomaterials. nih.gov
Commercial Preparation : On a larger scale, Manganese(II) oxide (MnO) is produced by the reduction of MnO₂ with hydrogen, carbon monoxide, or methane. wikipedia.org It can also be prepared by the anaerobic calcination of manganese carbonate (MnCO₃). wikipedia.org
The selection of the precursor and synthesis route is crucial for controlling the crystal structure, particle size, and morphology of the resulting manganese oxide, which in turn dictates its properties and suitability for specific applications.
Fabrication of Nanoscale Materials
Manganese oxide nanomaterials (MONs) have emerged as a significant class of materials due to their unique properties that are responsive to their environment, making them suitable for biomedical and catalytic applications. nih.gov The fabrication of these nanoscale materials is achieved through several bottom-up approaches.
Key fabrication techniques include:
Adsorption-Oxidation : This technique involves the oxidation of Mn²⁺ ions, often from a precursor like MnCl₂, in an alkaline solution. This method allows for the synthesis of nanoparticles with a narrow size distribution at ambient temperatures. nih.gov
Template-Assisted Synthesis : Two-dimensional materials like graphene oxide can act as templates for the formation of MnO₂ nanosheets through the reduction of KMnO₄. nih.govutwente.nl
Exfoliation : This top-down approach involves the chemical delamination of layered bulk manganese oxide crystals to produce unilamellar 2D nanosheets of MnO₂. nih.gov
These methods allow for precise control over the size and morphology of the nanomaterials, leading to high surface areas and unique electronic properties.
| Method | Typical Precursor(s) | Resulting Nanomaterial | Key Features |
| Thermal Decomposition | Manganese Acetate | MnO Nanocrystals | Monodispersed particles |
| Hydrothermal Method | Manganese(II) source (e.g., MnCl₂) | MnO₂ Nanowires | Crystalline single-crystal structures |
| KMnO₄ Reduction | Potassium Permanganate | MnO₂ Nanoparticles/Nanosheets | Versatile, room temperature synthesis |
| Adsorption-Oxidation | Manganese(II) Chloride | MnO₂ Nanosheets | Narrow size distribution |
Application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are essential techniques for depositing high-quality, uniform thin films of manganese-based materials for microelectronics and other applications. nih.gov The success of these processes is highly dependent on the properties of the metal precursor, which must be volatile and thermally stable. nih.gov
While Manganese(2+) neoundecanoate is not mentioned, several other manganese compounds are used as precursors in these techniques:
For ALD : Precursors such as bis(ethylcyclopentadienyl)manganese [Mn(EtCp)₂] and water are used to deposit MnO films. nih.goviaea.org Other precursors for ALD of manganese oxides include Mn(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) with ozone. researchgate.net
For CVD : Heteroleptic manganese compounds have been synthesized and evaluated as potential CVD precursors for manganese-based thin films. nih.gov For instance, bis(2,2,6,6-tetramethylpiperidido)manganese(II) has been used with ammonia to grow manganese nitride (MnₓNᵧ) films. illinois.edu Plasma-assisted CVD (PA-CVD) has utilized fluorinated diketonate diamine manganese complexes to fabricate MnO₂ nanostructures. mdpi.com
These deposition techniques allow for atomic-level thickness control and the ability to coat complex, high-aspect-ratio structures, which is critical for modern electronic devices. nih.govnih.gov
Development of Optoelectronic and Microelectronic Devices
Manganese-based materials are integral to the development of various optoelectronic and microelectronic devices due to their diverse electronic and magnetic properties. nih.gov
Applications of manganese-based materials from various precursors include:
Diffusion Barriers : Thin films of manganese silicate (MnSiₓOᵧ), formed by the CVD of a manganese precursor onto silica, act as effective diffusion barriers for copper interconnects in microchips. harvard.edu
Organic Semiconductors : Manganese(III) phthalocyanine chloride (MnPcCl) has been used in the fabrication of organic thin films for potential use in optoelectronic devices, where its optical and electrical properties can be tuned by doping. researchgate.netmdpi.com
UV Photodetectors : Solution-processed p-type manganese oxide (MnO) quantum dots have been developed for use in deep UV photodetectors, addressing a need for stable, wide-bandgap semiconductor materials operating in this range. scispace.com
Spintronics and Magnetic Materials : Manganese nitrides (MnₓNᵧ) are attractive for spintronic and magnetic applications due to their various antiferromagnetic and ferromagnetic phases. illinois.edu
The specific manganese compound and its structural form are chosen to meet the precise electronic, optical, or magnetic requirements of the device.
Future Research Directions and Perspectives
Exploration of Novel Synthesis Pathways
The current synthesis of Manganese(2+) neoundecanoate typically involves the reaction of a manganese(II) salt, such as manganese(II) chloride, with neodecanoic acid in a non-polar solvent under inert conditions . While effective, future research could explore more sustainable and efficient synthesis routes.
Future research in this area could focus on:
Mechanochemical Synthesis: Investigating solvent-free or low-solvent mechanochemical methods, such as ball milling, could offer a greener alternative to traditional solvent-based syntheses. This approach could reduce waste and energy consumption.
Microwave-Assisted Synthesis: The use of microwave irradiation could potentially shorten reaction times and improve yields by enabling rapid and uniform heating.
Continuous Flow Synthesis: Developing a continuous flow process for the production of this compound could offer better control over reaction parameters, leading to higher purity and more consistent product quality, which is crucial for catalytic applications.
Bio-inspired Synthesis: Exploring the use of bio-based starting materials or enzymatic processes could lead to more environmentally friendly synthesis pathways.
A comparative table of potential synthesis methods is presented below.
| Synthesis Method | Potential Advantages | Research Focus |
| Mechanochemistry | Reduced solvent waste, energy efficiency | Optimization of milling parameters, scalability |
| Microwave-Assisted | Faster reaction times, improved yields | Reactor design, solvent and precursor screening |
| Continuous Flow | High purity, scalability, process control | Reactor design, optimization of flow parameters |
| Bio-inspired | Use of renewable resources, milder conditions | Identification of suitable enzymes or bio-precursors |
Advanced Characterization Techniques for In-Situ Studies
To fully understand the role of this compound in catalytic processes, it is crucial to study its behavior under reaction conditions. Advanced in-situ characterization techniques can provide valuable insights into the active catalytic species and reaction mechanisms.
Key areas for future investigation include:
In-Situ Spectroscopy: Techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the changes in the catalyst structure and the formation of intermediates during a reaction acs.orgacs.org. This can help elucidate the catalytic cycle.
X-ray Absorption Spectroscopy (XAS): In-situ XAS can provide information on the oxidation state and local coordination environment of the manganese center during catalysis, which is vital for understanding redox processes.
Operando Techniques: Combining in-situ characterization with simultaneous measurement of catalytic activity (operando studies) will allow for direct correlation between the catalyst's state and its performance.
These advanced techniques will be instrumental in moving beyond "black box" catalysis and towards a more rational design of manganese-based catalytic systems.
Computational Design of Functionalized Complexes
Computational modeling, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties of metal complexes mdpi.comnih.govresearchgate.net. Applying these methods to this compound can accelerate the discovery of new catalysts with enhanced properties.
Future computational research should focus on:
Ligand Modification: DFT calculations can be used to screen a wide range of modified neodecanoate ligands to understand how electronic and steric effects influence the catalytic activity and selectivity of the manganese center.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of catalytic reactions, identify transition states, and determine the most likely reaction pathways. This can complement experimental in-situ studies.
Spin State Prediction: For manganese complexes, the spin state can significantly impact reactivity mdpi.comresearchgate.net. Accurate computational prediction of the ground and excited spin states of this compound and its derivatives under catalytic conditions is crucial.
The table below outlines the potential impact of computational design on catalyst development.
| Computational Approach | Objective | Potential Impact |
| Ligand Screening | Identify optimal ligand structures | Accelerated discovery of more active and selective catalysts |
| Mechanism Studies | Elucidate reaction pathways | Rational design of catalysts with improved performance |
| Spin State Analysis | Understand electronic structure | Prediction of reactivity and magnetic properties |
Development of High-Performance Catalytic Systems
Manganese-based catalysts are promising alternatives to more expensive and less abundant precious metal catalysts for a variety of organic transformations, including C-H activation and hydrogenation rsc.orgnih.govrsc.org. Future research should aim to develop high-performance catalytic systems based on this compound.
Key research directions include:
Ligand-Tuned Reactivity: As demonstrated with other manganese catalysts, the choice of ancillary ligands can be used to tune the reactivity and selectivity of the metal center for specific applications, such as divergent silylation of alkenes nju.edu.cn.
Single-Atom Catalysis: Exploring the deposition of this compound onto supports to create single-atom manganese catalysts could lead to highly active and selective systems with maximized atom efficiency anl.gov.
Photocatalysis: Investigating the potential of this compound in photoredox catalysis could open up new avenues for sustainable chemical synthesis.
Integration into Multifunctional Materials
The properties of this compound could be harnessed by integrating it into multifunctional materials, leading to novel applications beyond catalysis.
Potential areas of exploration include:
Metal-Organic Frameworks (MOFs): Using this compound as a precursor or node in the synthesis of manganese-based MOFs could result in materials with interesting magnetic, porous, or catalytic properties nih.gov.
Hybrid Nanomaterials: The incorporation of this compound into hybrid nanomaterials could lead to systems with combined functionalities, for example, for use in biomedical imaging or theranostics nih.govepa.gov.
Coordination Polymers: The synthesis of coordination polymers with this compound could yield materials with tunable dielectric or catalytic properties rsc.org.
The development of such multifunctional materials represents a significant step towards the design of "smart" materials with tailored properties for specific applications.
Q & A
Q. What are the recommended methods for synthesizing Manganese(2+) neoundecanoate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves solvent extraction or ligand exchange under controlled pH and organic-to-aqueous (O:A) ratios. For example, using D2EHPA as an extractant, variables like pH (2.5–4), O:A ratio (1–4), and extractant concentration significantly influence Mn²⁺ recovery . Purity validation requires spectroscopic techniques (e.g., UV-Vis for ligand coordination analysis) and elemental analysis to confirm stoichiometry. Chromatographic methods (HPLC) can detect organic impurities, while ICP-MS quantifies trace metal contaminants.
Q. How should researchers characterize the structural and chemical properties of this compound?
- Methodological Answer : Structural characterization employs X-ray crystallography for solid-state geometry and FT-IR to identify carboxylate-Mn²⁺ binding modes (e.g., monodentate vs. bidentate). Thermogravimetric analysis (TGA) assesses thermal stability, while dynamic light scattering (DLS) measures colloidal stability in solution. Comparative studies with analogous ligands (e.g., pz, qx, fz) reveal trends in coordination behavior under varying concentrations .
Q. What experimental variables significantly influence the stability of this compound complexes?
- Methodological Answer : Stability is pH-dependent, with acidic conditions (pH < 3) promoting dissociation. Ligand-to-metal ratio and solvent polarity also play critical roles. For instance, in ligand competition experiments, Mn²⁺ preferentially binds to neoundecanoate over aromatic ligands like phenazine in aqueous solutions, but this trend reverses in nonpolar solvents .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis of this compound?
- Methodological Answer : RSM uses factorial designs to model interactions between variables. A central composite design with factors like pH (2–4), O:A ratio (1:1–4:1), and D2EHPA concentration (0.1–0.5 M) can predict optimal conditions. For example, at pH 3.5 and O:A 2:1, Mn²⁺ extraction efficiency peaks at 92% . ANOVA identifies significant factors (e.g., pH contributes 65% to variance) and validates model adequacy via residual plots.
Q. How can researchers resolve contradictions in stability data across different ligand environments?
- Methodological Answer : Contradictions arise from ligand-specific steric and electronic effects. For example, Mn²⁺-neoundecanoate complexes show higher stability in low-concentration aqueous systems, while aromatic ligands (e.g., quinoxaline) dominate at higher concentrations due to π-π stacking . Multi-variable regression analysis and speciation modeling (e.g., using MEDUSA software) reconcile these trends by quantifying conditional stability constants (log β) under varying ionic strengths.
Q. What statistical approaches are suitable for analyzing variable interactions in Mn²⁺ extraction efficiency?
- Methodological Answer : Multivariate analysis (e.g., PCA) reduces dimensionality in datasets with correlated variables (pH, O:A, extractant concentration). Partial least squares (PLS) regression correlates extraction rates (response) with coded variables (e.g., x₁ = pH, x₂ = O:A). For instance, PLS loadings reveal that pH and O:A synergistically enhance extraction at mid-range values (pH 3.5, O:A 2:1), while extreme values reduce efficiency due to emulsion formation .
Q. How to design studies ensuring reproducibility and synthesis-readiness for this compound research?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata : Document experimental conditions (e.g., temperature ±0.5°C, stirring speed ±10 rpm) and raw data archiving (e.g., Zenodo).
- Protocols : Use electronic lab notebooks (ELNs) for step-by-step replication.
- Data standardization : Share crystallographic data (CIF files) and spectral libraries (NMR, IR) in public repositories .
Q. What techniques assess the impact of pH and solvent ratios on Mn²⁺ recovery from mixed-metal systems?
- Methodological Answer : Competitive extraction experiments with coexisting ions (e.g., Co²⁺, Ni²⁺) quantify selectivity coefficients. For example, at pH 2.5, D2EHPA extracts Mn²⁺ with 61% efficiency but only 4% Co²⁺, indicating high selectivity. Solvent polarity adjustments (e.g., adding kerosene to D2EHPA) improve phase separation and reduce Co²⁺ co-extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
